
N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a chemical compound that has been studied for its potential use in treating various neurological disorders. BPAP belongs to the class of compounds known as benzodioxoles, which are known to have a range of pharmacological effects.
Mécanisme D'action
BPAP acts as a partial agonist of the dopamine D2 receptor and enhances the release of dopamine in the brain. BPAP also has affinity for the sigma-1 receptor, which is involved in regulating various cellular processes, including neurotransmitter release and calcium signaling.
Biochemical and Physiological Effects:
BPAP has been shown to have a range of biochemical and physiological effects, including enhancing dopamine release, improving cognitive function, and reducing oxidative stress. BPAP has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPAP in lab experiments is its specificity for the dopamine D2 receptor, which allows researchers to study the effects of dopamine signaling in the brain. However, BPAP may have off-target effects on other receptors, which could complicate data interpretation. Additionally, BPAP has a short half-life, which may limit its usefulness in some experiments.
Orientations Futures
There are several potential future directions for research on BPAP. One area of interest is its potential use in treating Parkinson's disease, as BPAP has been shown to have neuroprotective effects and to enhance dopamine release. Another area of interest is its potential use in treating depression and cognitive impairment, as BPAP has been shown to improve cognitive function and to reduce oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of BPAP and to identify any potential side effects or limitations of its use.
Applications De Recherche Scientifique
BPAP has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and cognitive impairment. BPAP has been shown to have neuroprotective effects and to enhance the release of dopamine and other neurotransmitters in the brain. BPAP has also been studied for its potential use in treating sleep disorders, such as narcolepsy.
Propriétés
Numéro CAS |
122892-32-4 |
|---|---|
Nom du produit |
N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide |
Formule moléculaire |
C21H24N2O4 |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c24-21(17-5-8-19-20(13-17)27-15-26-19)22-14-16-3-6-18(7-4-16)25-12-11-23-9-1-2-10-23/h3-8,13H,1-2,9-12,14-15H2,(H,22,24) |
Clé InChI |
UNOOSJZCTDJNIF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
SMILES canonique |
C1CCN(C1)CCOC2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Synonymes |
1,3-BENZODIOXOLE-5-CARBOXAMIDE, N-[[4-[2-(1-PYRROLIDINYL)ETHOXY]PHENYL]METHYL]- |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

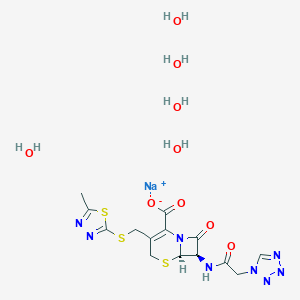





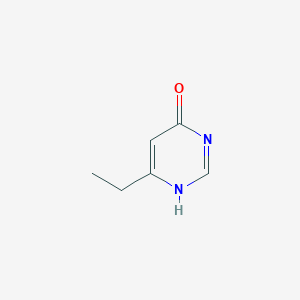
![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)
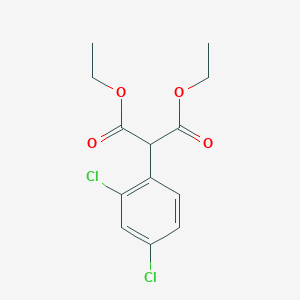

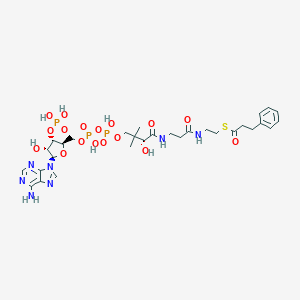
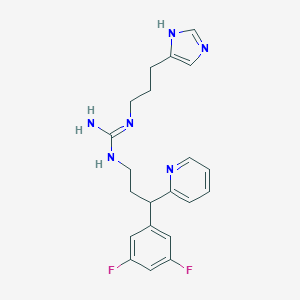
![1-(5-ethoxy-1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B53611.png)
